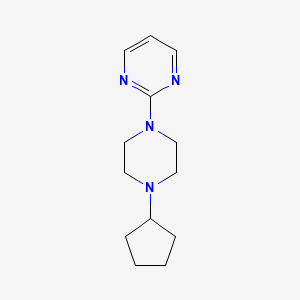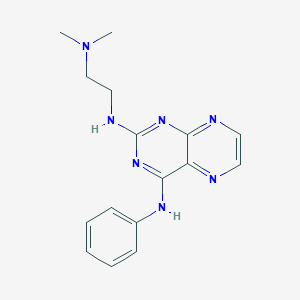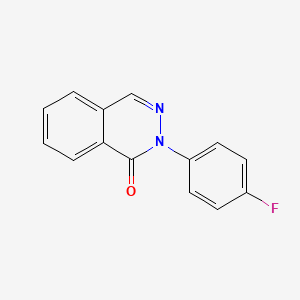![molecular formula C17H23N3O5S B2986642 3-Ethyl-8-((2-methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941881-00-1](/img/structure/B2986642.png)
3-Ethyl-8-((2-methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of hydantoins, or imidazolidine-2,4-diones . Hydantoins are a class of compounds that have various applications across chemical and pharmaceutical industries . They are important types of molecules and natural products and play a main role in cell biology .
Molecular Structure Analysis
The compound contains a cycloalkane ring, which is a common structure in many organic compounds . It also contains a sulfonyl group attached to a methoxy-methylphenyl group, and an ethyl group attached to the nitrogen in the hydantoin ring .Wissenschaftliche Forschungsanwendungen
Selective Adrenoceptor Antagonist
BMY 7378 is recognized for its selective antagonism towards the D subtype of α1-adrenoceptors. This compound, chemically related to the query, has been identified as a partial agonist at 5-HT1A receptors but also shows high affinity for alpha 1-adrenoceptors, specifically the alpha 1D-adrenoceptor subtype. This suggests its potential application in research related to adrenergic receptor signaling and cardiovascular studies (Goetz et al., 1995).
Antimicrobial and Detoxification Applications
Research into N-halamine chemistry, which includes compounds structurally similar to the query, has shown significant promise for antimicrobial and detoxification applications. A study on N-Halamine-coated cotton , utilizing derivatives of triazaspirodecane-dione, demonstrated effective antimicrobial properties against Staphylococcus aureus and Escherichia coli O157:H7. The study highlights the potential of such compounds in creating surface coatings with biocidal properties, which could be used in healthcare settings or for purifying water (Ren et al., 2009).
Anticonvulsant Agents
The exploration of triazaspirodecane-dione derivatives as anticonvulsant agents has been an area of active research. A series of novel compounds related to the query showed significant anticonvulsant activity in preclinical models. These findings suggest the chemical framework of triazaspirodecane-dione as a valuable scaffold for developing new therapeutic agents aimed at treating seizure disorders (Madaiah et al., 2012).
Synthesis and Chemical Properties
The compound's structural framework is conducive to synthetic modifications , enabling the creation of derivatives with varied biological activities. Studies have detailed the synthesis of related compounds, examining their structure-activity relationships and exploring their potential applications ranging from antimicrobial to anticonvulsant activities. For instance, efficient synthetic methods have been developed for trifluoromethylated spiropiperidine derivatives, illustrating the versatility of the triazaspirodecane-dione scaffold in medicinal chemistry (Zhou et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-ethyl-8-(2-methoxy-5-methylphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-4-20-15(21)17(18-16(20)22)7-9-19(10-8-17)26(23,24)14-11-12(2)5-6-13(14)25-3/h5-6,11H,4,7-10H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZTZUUEAAWZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C)OC)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-8-((2-methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3,5-dimethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2986564.png)

![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2986567.png)
![4-Methyl-3-[(3S,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B2986569.png)
![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2986570.png)



![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2986579.png)
![1-(prop-2-yn-1-yl)-N-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methyl}piperidine-2-carboxamide](/img/structure/B2986580.png)
